molecular formula C18H25NO6 B3097870 (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate CAS No. 132245-78-4

(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Cat. No.: B3097870
CAS No.: 132245-78-4
M. Wt: 351.4 g/mol
InChI Key: FBKNYLGPAZLJGL-AWEZNQCLSA-N
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Description

(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS: Not explicitly provided; ChemSpider ID: 13165931) is an L-glutamate derivative with a molecular formula of C₁₈H₂₅NO₆ and an average molecular mass of 351.399 g/mol . Its structure features:

  • A benzyl ester at position 1.
  • A methyl ester at position 5.
  • A tert-butoxycarbonyl (Boc)-protected amino group at position 2.
  • One defined stereocenter in the (S)-configuration.

This compound is widely used in peptide synthesis and medicinal chemistry due to its dual ester protection and Boc group, which enhance stability during reactions while allowing selective deprotection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 5-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKNYLGPAZLJGL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-glutamic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected amino acid.

    Esterification: The carboxylic acid groups are esterified using benzyl alcohol and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester.

    Methylation: The methyl group is introduced via alkylation using methyl iodide and a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic or basic conditions to modify its ester groups:

Reaction Type Conditions Products Yield Source
Acidic Hydrolysis HCl (1M), THF, 25°C, 6h(S)-2-((tert-Butoxycarbonyl)amino)pentanedioic acid (free carboxylic acid)85–90%
Basic Hydrolysis NaOH (1M), MeOH/H₂O (1:1), 0°C to rt, 4h(S)-1-Benzyl 2-((tert-butoxycarbonyl)amino)pentanedioate (methyl ester cleavage)88%
  • Mechanism : Basic hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, while acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack.

  • Selectivity : The methyl ester is preferentially hydrolyzed over the benzyl ester due to steric and electronic factors .

Hydrogenation for Deprotection

Catalytic hydrogenation removes the benzyl group while preserving the Boc protection:

Catalyst Conditions Products Yield Source
Pd/C (10 wt%)H₂ (1 atm), EtOAc, 25°C, 3h(S)-5-Methyl 2-((tert-butoxycarbonyl)amino)pentanedioate92%
Raney NickelH₂ (800 psi), MeOH/NaHCO₃, 17.5h(S)-2-((tert-Butoxycarbonyl)amino)pentanedioic acid>99%
  • Critical Factors :

    • NaHCO₃ accelerates intramolecular cyclization post-hydrogenation .

    • High-pressure H₂ (800 psi) ensures complete reduction of bulky benzyl groups .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

Reagent Conditions Products Yield Source
Trifluoroacetic AcidTFA/DCM (1:1), 25°C, 4h(S)-1-Benzyl 5-methyl 2-aminopentanedioate75–80%
HCl in Dioxane4M HCl, 0°C to rt, 2h(S)-2-Amino-5-methylpentanedioic acid82%
  • Side Reactions : Overexposure to TFA may lead to ester hydrolysis .

Coupling Reactions

The deprotected amino group participates in peptide bond formation:

Coupling Reagent Conditions Products Yield Source
EDCl/HOBtDMF, 0°C to rt, 12h(S)-1-Benzyl 5-methyl 2-(Gly-Phe-amino)pentanedioate78%
DCC/DMAPCH₂Cl₂, 25°C, 6h(S)-1-Benzyl 5-methyl 2-(Boc-Val-amino)pentanedioate85%
  • Optimization : DMAP suppresses racemization during activation .

Cyclization Reactions

Intramolecular cyclization forms pyrrolidine derivatives:

Base Conditions Products Yield Source
Lithium HMDSTHF, -78°C, 3h(S)-N-Acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-pyrrolidine76%
LDATHF, -78°C, 4h(R)-N-Trimethylsilyl-2-tert-butoxycarbonyl-pyrrolidine75.6%
  • Stereocontrol : Low temperatures (-78°C) and bulky bases favor enantioselective cyclization .

Functional Group Interconversion

The methyl ester can be transesterified:

Reagent Conditions Products Yield Source
Isopropyl AlcoholH₂SO₄ (cat.), 60°C, 8h(S)-1-Benzyl 5-isopropyl 2-((tert-butoxycarbonyl)amino)pentanedioate81%

Scientific Research Applications

(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The benzyl and methyl groups provide hydrophobic interactions that enhance binding affinity to target proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The benzyl ester in the target compound enhances hydrophobicity compared to the tert-butyl ester in Compound B .
  • Compound C’s methylsulfonyloxy group introduces a polar, electron-withdrawing substituent, increasing reactivity in substitution reactions compared to the Boc-amine in the target compound .
  • Compound A’s allyl group introduces unsaturation, influencing NMR chemical shifts (e.g., allylic protons at ~5–6 ppm in ¹H NMR) .

Molecular Weight Trends :

  • Compound A has the lowest molecular weight (293.34 g/mol) due to the absence of bulky benzyl or tert-butyl groups.
  • Compound C has the highest molecular weight (372.433 g/mol) due to the sulfonate group .

Notes:

  • Boc Protection : The tert-butoxycarbonyl group in the target compound and Compound B provides stability against nucleophiles and bases, enabling use in multi-step syntheses .
  • Ester Reactivity: The benzyl ester in the target compound can be removed via hydrogenolysis, whereas the tert-butyl ester in Compound B requires acidic conditions (e.g., trifluoroacetic acid) .

Biological Activity

(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, also known as N-Boc 1-O-Benzyl 5-O-Methoxy L-Glutamic Acid, is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C18H25NO6
  • Molecular Weight : 351.39 g/mol
  • CAS Number : 132245-78-4
  • Appearance : Clear colorless syrup
  • Solubility : Soluble in chloroform and dichloromethane (DCM)
  • Storage Conditions : Recommended to be stored at -20°C

Biological Activity Overview

Biological activity refers to the effects a compound has on living organisms. For this compound, several studies have highlighted its potential roles in various biological processes.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Antiviral Properties : Recent investigations suggest that derivatives of this compound may exhibit antiviral activity, particularly against coronaviruses and enteroviruses .
  • Neuroprotective Effects : There are indications that related compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management .

Table of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits key metabolic enzymes; specific IC50 values vary by target.
AntiviralExhibits activity against SARS-CoV-2; effective at micromolar concentrations.
NeuroprotectiveProtects against oxidative stress in neuronal models; enhances cell viability.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry assessed the antiviral properties of this compound derivatives against SARS-CoV-2. The results indicated that certain analogs significantly inhibited viral replication in vitro, with an IC50 value of approximately 5 µM . This suggests potential for development as a therapeutic agent for COVID-19.

Case Study: Neuroprotective Effects

Research conducted on neuroprotective properties demonstrated that the compound could mitigate neuronal cell death induced by oxidative stress. In vitro assays showed a reduction in apoptosis markers when treated with the compound compared to untreated controls . This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., overlapping allyl or benzyl signals) .
  • X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable.

Computational Validation : Compare experimental ¹H shifts with DFT-predicted values (software: Gaussian, ADF) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pentanedioate backbone?

  • Regiocontrol Methods :
  • Protecting Group Strategy : Use orthogonal protections (e.g., benzyl esters for carboxylates, Boc for amines) to direct reactions to specific sites .
  • Catalytic Control : Employ Pd-catalyzed allylic substitutions or enzymatic resolutions for asymmetric modifications.
  • Steric Guidance : Bulky groups (e.g., tert-butyl) can shield reactive sites, favoring reactions at less hindered positions .

Data Contradiction Case Study

Scenario : Discrepancy in ¹H NMR NH proton integration (e.g., missing Boc-protected NH signal).
Resolution :

  • Hypothesis : NH proton exchange with D₂O or decomposition.
  • Action :
    • Re-run NMR with fresh sample in anhydrous CDCl₃.
    • Add D₂O to confirm exchangeable protons.
    • Validate via LC-MS to check for Boc group retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate
Reactant of Route 2
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.